3,4-Diaminobenzophenone

Description

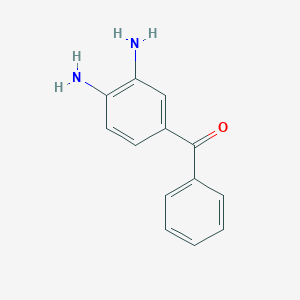

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-diaminophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCOGDYOZQGGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192317 | |

| Record name | 3,4-Diaminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39070-63-8 | |

| Record name | 3,4-Diaminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39070-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diaminobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039070638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diaminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Diaminobenzophenone

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,4-diaminobenzophenone, a crucial intermediate in the pharmaceutical industry, notably for the production of the anthelmintic drug mebendazole.[1][2][3] This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes, primarily involving the reduction of nitro-substituted benzophenone (B1666685) derivatives. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability for industrial production.

Pathway 1: From 3-Nitro-4-chlorobenzophenone

A prevalent and industrially significant method commences with 3-nitro-4-chlorobenzophenone.[2][3] This two-step synthesis involves an initial ammonolysis reaction followed by the reduction of the nitro group.

The logical flow of this pathway is illustrated below:

References

An In-depth Technical Guide to 3,4-Diaminobenzophenone: Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzophenone is an aromatic ketone and a derivative of benzophenone, characterized by the presence of two amino groups on one of its phenyl rings. This compound serves as a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals, polymers, and dyes.[1][2] Notably, it is a key intermediate in the synthesis of the anthelmintic drug mebendazole. Its unique chemical structure also lends it to applications in analytical chemistry, such as its use as a reactive matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its interactions with key biological signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O | [3][4] |

| Molecular Weight | 212.25 g/mol | [3][4] |

| Appearance | Yellow to orange-brown powder | [2] |

| Melting Point | 115-119 °C | [1][2] |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR | Aromatic protons, Amino protons | |

| ¹³C NMR | Aromatic carbons, Carbonyl carbon | |

| Infrared (IR) | N-H stretching, C=O stretching, Aromatic C-H and C=C stretching | [3] |

| Mass Spectrometry | Molecular ion peak (m/z) | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard procedures for organic compounds and can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Grind a small amount of dry this compound into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

Solubility Determination (Qualitative)

Objective: To assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Test tubes

-

A selection of solvents (e.g., water, ethanol (B145695), methanol, acetone, DMSO)

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of this compound into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.

-

Observe and record the degree of dissolution (e.g., soluble, partially soluble, insoluble) for each solvent at room temperature.

-

For partially soluble samples, gentle heating can be applied to assess temperature effects on solubility.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the amino groups in this compound.

Materials:

-

This compound sample

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of this compound in a known volume of the chosen solvent system in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the solution to equilibrate and record the initial pH.

-

Titrate the solution by adding small, known volumes of the standardized strong acid from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

-

Plot a graph of pH versus the volume of acid added. The pKa can be determined from the pH at the half-equivalence point. Since there are two amino groups, two pKa values may be observed.

Biological Interactions and Signaling Pathways

Recent studies have explored the biological activities of this compound derivatives. A notable study investigated the cytotoxic effects of a this compound-Cu(II) hybrid nanoflower against A549 lung cancer and MCF-7 breast cancer cell lines.[5] Molecular docking simulations within this study suggested potential interactions with the human estrogen receptor (ERα) and the epidermal growth factor receptor (EGFR) tyrosine kinase.[5]

Estrogen Receptor (ERα) Signaling Pathway Interaction

The estrogen receptor is a key regulator of cell proliferation, particularly in hormone-responsive cancers like breast cancer. The docking study suggests that this compound may bind to the ligand-binding domain of ERα, potentially modulating its activity. This interaction could disrupt the normal signaling cascade initiated by estrogen, which involves receptor dimerization, translocation to the nucleus, and regulation of target gene expression.

Caption: Potential interaction of this compound with the Estrogen Receptor signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Interaction

The EGFR signaling pathway is another critical regulator of cell growth and proliferation, and its overactivation is common in many cancers. The molecular docking study suggests that this compound could interact with the tyrosine kinase domain of EGFR.[5] This interaction might inhibit the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation.

Caption: Postulated inhibitory effect of this compound on the EGFR signaling cascade.

Experimental Workflows

Beyond its role as a synthetic intermediate, this compound has been utilized in specific analytical workflows.

MALDI Matrix for α-Keto Acid Analysis

This compound can be employed as a reactive matrix in MALDI-TOF mass spectrometry for the sensitive detection of α-keto acids.[3] This workflow leverages the reaction between the diamino groups of the matrix and the keto group of the analyte to form a derivative that is more readily ionized and detected.

Caption: Workflow for the analysis of α-keto acids using this compound as a reactive MALDI matrix.

Conclusion

This compound is a compound of significant interest due to its versatile applications in both synthetic and analytical chemistry. Its physicochemical properties are well-defined, and its role as a precursor for pharmaceuticals is established. Emerging research points towards its potential to interact with key biological targets such as the estrogen and epidermal growth factor receptors, suggesting new avenues for its investigation in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive resource for researchers working with this valuable chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 99% Each | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C13H12N2O | CID 135520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Synthesis, characterization, cytotoxic activity, and molecular docking of this compound-CuhNFs and its major components-based nanoflowers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Conformation of 3,4-Diaminobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and conformation of 3,4-Diaminobenzophenone (DABP), a key intermediate in the synthesis of polymers and pharmaceuticals.[1][2] While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched databases, this document synthesizes data from closely related analogs, spectroscopic information, and established computational methods to present a comprehensive structural overview.

Molecular Structure

This compound, with the molecular formula C₁₃H₁₂N₂O, consists of a central carbonyl group connecting two phenyl rings.[3] One phenyl ring is unsubstituted, while the other is substituted at the 3- and 4-positions with amino (-NH₂) groups. This substitution pattern makes the molecule an unsymmetrical derivative of benzophenone (B1666685).[3]

The fundamental structure is defined by the covalent bonding arrangement of its atoms. The IUPAC name is (3,4-diaminophenyl)(phenyl)methanone.[4]

Molecular Conformation

The conformation of benzophenone and its derivatives is characterized by the non-planar arrangement of the two phenyl rings relative to the central carbonyl group. This twisting is a result of steric hindrance between the ortho-hydrogens on the phenyl rings. The degree of this twist is defined by two dihedral (torsion) angles.

Studies on a wide range of substituted benzophenones show that these twist angles are influenced by both the electronic and steric nature of the substituents, as well as crystal packing forces.[5][6] For instance, the orthorhombic form of unsubstituted benzophenone exhibits a ring twist of approximately 54°, while 3,4-dihydroxybenzophenone, an electronically similar analog to DABP, has a twist of 49.84°.[5] It is therefore highly probable that the phenyl rings in this compound are also significantly twisted.

Table 1: Comparative Dihedral Angles of Benzophenone Analogs

| Compound | Ring 1 Twist Angle (°) | Ring 2 Twist Angle (°) | Total Twist (°) | Reference |

|---|---|---|---|---|

| Benzophenone (Orthorhombic) | ~27 | ~27 | ~54 | [5] |

| 3,4-Dihydroxybenzophenone | - | - | 49.84 | [5][6] |

| This compound | Est. ~25 | Est. ~25 | Est. ~50 | - |

Note: Values for this compound are estimated based on structurally similar compounds.

Table 2: Expected Bond Lengths and Angles

| Parameter | Type | Expected Value |

|---|---|---|

| Bond Lengths | C=O | ~1.23 Å |

| C-C (Aromatic) | ~1.39 Å | |

| C-C (Inter-ring) | ~1.49 Å | |

| C-N | ~1.40 Å | |

| Bond Angles | C-C-C (Aromatic) | ~120° |

| C-CO-C | ~117° | |

| C-C-N | ~120° |

Note: These are generalized values for organic molecules and serve as estimates in the absence of specific crystallographic data.

Experimental and Computational Protocols

Characterizing the precise three-dimensional structure and conformation of this compound requires experimental techniques like X-ray crystallography, complemented by computational modeling.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7][8] The following outlines a generalized protocol for the analysis of a small molecule like this compound.

-

Crystallization: The first and most critical step is to grow a high-quality single crystal.[7][9] This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a supersaturated solution. The crystal should be of sufficient size (ideally >0.1 mm in all dimensions) and free of significant defects.[7]

-

Mounting: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is often flash-cooled under a stream of liquid nitrogen to minimize radiation damage.[8]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[9] As the crystal is rotated, a diffraction pattern of spots is produced.[10] The angles and intensities of these diffracted X-rays are meticulously recorded by a detector.[7]

-

Data Processing: The collected raw data are processed to correct for experimental factors. The intensities of the diffraction spots are used to determine the structure factors, which provide information about the crystal's unit cell dimensions and symmetry.[10]

-

Structure Solution: The "phase problem" is the primary challenge in crystallography, as the phases of the diffracted waves cannot be measured directly.[7] For small molecules, this is typically solved using ab initio or "direct methods."[7] This process generates an initial electron density map.

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using computational least-squares methods to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[7] The final result is a detailed 3D model of the molecule, providing precise bond lengths, angles, and dihedral angles.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the ground-state geometry and conformational preferences of molecules.[11]

-

Molecule Building: A 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).[11]

-

Geometry Optimization: A geometry optimization calculation is performed to find the most stable, lowest-energy conformation. A common and effective method is the B3LYP hybrid functional combined with a basis set like 6-31G(d).[11] This process systematically adjusts the atomic coordinates to minimize the molecule's potential energy.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. A stable structure will have no imaginary frequencies.[11]

-

Conformational Search (Optional but Recommended): To explore the potential energy surface more thoroughly, a conformational search can be conducted. This involves systematically rotating the dihedral angles of the phenyl rings and performing geometry optimizations from each starting point to identify all low-energy conformers.

-

Analysis: The final optimized geometry provides quantitative data on bond lengths, bond angles, and dihedral angles. This data can be compared with experimental results for validation and can offer insights into the molecule's electronic properties, such as the HOMO-LUMO energy gap.[11]

Conclusion

References

- 1. 3,4-Diamino benzophenone, 98% - 39070-63-8 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 2. 3,4-Diamino benzophenone, 98% 39070-63-8 India [ottokemi.com]

- 3. This compound | 39070-63-8 | FD33350 | Biosynth [biosynth.com]

- 4. This compound | C13H12N2O | CID 135520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

CAS 39070-63-8 chemical properties and hazards

An In-depth Technical Guide to CAS 39070-63-8: Chemical Properties and Hazards

Disclaimer: There is a notable discrepancy in public databases regarding the compound associated with CAS number 39070-63-8. While some sources incorrectly link this number to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the authoritative consensus from major chemical suppliers and databases such as PubChem and Sigma-Aldrich confirms that CAS 39070-63-8 is assigned to 3,4-Diaminobenzophenone .[1][2][3][4][5] The correct CAS number for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is 3919-74-2 .[6][7] This guide will focus on the chemical properties and hazards of the correctly identified compound, this compound.

Introduction

This compound (DABP) is an aromatic ketone and an unsymmetrical derivative of benzophenone (B1666685).[8] Its chemical structure features a benzophenone core with two amino groups substituted at the 3 and 4 positions of one of the phenyl rings.[4] This arrangement of functional groups makes it a valuable intermediate in various chemical syntheses. It is particularly significant in the production of dyes, high-performance polymers, and as a building block for pharmaceutical agents, including the anthelmintic drug mebendazole.[9][10][11] The presence of amino groups also imparts specific reactivity, allowing for electrophilic substitution and the formation of a wide range of derivatives.[4]

Chemical and Physical Properties

This compound is typically a solid at room temperature, appearing as a light yellow to brown or dark green powder or crystalline solid.[12] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39070-63-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂N₂O | [1][3] |

| Molecular Weight | 212.25 g/mol | [1][2][8] |

| IUPAC Name | (3,4-diaminophenyl)(phenyl)methanone | [3] |

| Synonyms | 4-Benzoyl-o-phenylenediamine, DABP | [2] |

| Appearance | Light yellow to brown/dark green powder/crystal | [12] |

| Melting Point | 115-117 °C | [2][13] |

| Purity | >95-98% | [1][13] |

| InChI Key | RXCOGDYOZQGGMK-UHFFFAOYSA-N | [2][12] |

| SMILES | Nc1ccc(cc1N)C(=O)c2ccccc2 | [2] |

Hazards and Safety

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (such as a type N95), should be worn when handling this chemical.[2]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound, as aggregated from multiple notifications.

Table 2: GHS Hazard Classification for this compound

| Code | Hazard Statement | Classification | Source(s) |

| H315 | Causes skin irritation | Skin Irritation, Category 2 | [2][3] |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 | [2][3] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | [2][3] |

Safety and Handling

Given its hazard profile, the following precautionary measures are recommended:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2]

-

Response:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[8] The substance should be stored below +30°C.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily starting from 3-nitro-4-chlorobenzophenone. A common route involves a two-step process: ammonolysis followed by reduction.

Protocol 1: Ammonolysis and Hydrogenation [9][10]

Step 1: Ammonolysis of 3-Nitro-4-chlorobenzophenone

-

Charge a high-pressure autoclave with 3-nitro-4-chlorobenzophenone, an organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and 10-25% aqueous ammonia.[9][10]

-

Seal the autoclave and begin stirring the mixture.

-

Heat the reactor to a temperature between 80-130°C.

-

Maintain the internal pressure at 0.4-0.6 MPa.

-

Continue the reaction under these conditions for 18-24 hours to yield 3-nitro-4-aminobenzophenone.[9][10]

-

After the reaction, cool the autoclave to room temperature (20-25°C) and slowly vent the pressure.

-

The intermediate product, 3-nitro-4-aminobenzophenone, is then isolated via centrifugation and drying.[10]

Step 2: Catalytic Hydrogenation

-

Dissolve the 3-nitro-4-aminobenzophenone intermediate in methanol (B129727) and place it in an autoclave.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Pressurize the autoclave with hydrogen gas to 0.1-0.2 MPa.

-

Heat the mixture to 40-50°C with stirring.

-

Maintain these conditions for 3-5 hours to complete the reduction of the nitro group.[9]

-

Upon completion, the catalyst is filtered off, and the solvent is removed to yield this compound.

The general workflow for this synthesis is depicted in the following diagram.

Caption: A diagram illustrating the two-step synthesis of this compound.

Biological Activity and Applications

While specific signaling pathways for this compound are not well-documented, its significance lies in its role as a versatile chemical intermediate. The broader class of benzophenones, however, has been investigated for various biological activities.

-

Pharmaceutical Intermediate: this compound is a key intermediate in the synthesis of pharmaceuticals.[8][11][13] For instance, it is a precursor in the preparation of mebendazole, an anthelmintic drug.[10]

-

Dye and Pigment Synthesis: The aromatic amine groups make it a useful component in the manufacturing of various dyes and pigments.[11]

-

Polymer Chemistry: It can act as a curing agent or monomer in the formulation of high-performance polymers, enhancing their thermal stability.[11][13]

-

Antioxidant Properties: this compound has been shown to possess antioxidative properties, with the ability to bind to hydroxyl groups on biomolecules and protect them from oxidation by reactive oxygen species (ROS).[8]

-

Broader Benzophenone Activity: Other benzophenone derivatives have been explored for anti-inflammatory, anticancer, and neuroprotective activities, suggesting the potential for creating diverse bioactive molecules from this scaffold.[15] For example, some benzophenone-based compounds have been developed as farnesyltransferase inhibitors with antimalarial activity.[15]

Note on 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2)

For clarity, this section provides a brief overview of the compound sometimes incorrectly associated with CAS 39070-63-8.

-

Identity: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is a heterocyclic carboxylic acid.[6]

-

Significance: Its primary relevance in the pharmaceutical industry is as a known process-related impurity and degradation product of flucloxacillin, a beta-lactam antibiotic.[6][16]

-

Properties: It has a molecular formula of C₁₁H₇ClFNO₃ and a molecular weight of approximately 255.63 g/mol .[16][17]

-

Biological Context: As an impurity in an antibiotic preparation, its toxicological profile is of interest for drug quality control.[6] While isoxazole (B147169) derivatives can exhibit a range of biological activities, the specific activity of this compound is not extensively documented.[6]

References

- 1. scbt.com [scbt.com]

- 2. 3,4-二氨基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C13H12N2O | CID 135520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 39070-63-8: this compound | CymitQuimica [cymitquimica.com]

- 5. 39070-63-8 CAS | this compound | Laboratory Chemicals | Article No. 03213 [lobachemie.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 8. This compound | 39070-63-8 | FD33350 | Biosynth [biosynth.com]

- 9. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

- 10. CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound, 99% Each | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. 3,4-Diamino benzophenone, 98% 39070-63-8 India [ottokemi.com]

- 14. echemi.com [echemi.com]

- 15. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 17. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

Solubility Profile of 3,4-Diaminobenzophenone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Diaminobenzophenone (DABP), a key intermediate in the synthesis of pharmaceuticals and high-performance polymers. Understanding the solubility of DABP in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Physical and Chemical Properties

This compound is a solid crystalline substance with the following key properties:

-

Molecular Formula: C₁₃H₁₂N₂O[1]

-

Molecular Weight: 212.25 g/mol [1]

-

Melting Point: 115-119 °C[2]

-

Appearance: Pale yellow to off-white crystalline powder[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the following data has been established:

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 20 | 0.4 | g/L |

| Water | 20 | 410 | mg/L |

A note on available data: The limited quantitative data underscores the importance of experimental determination of solubility for specific applications and solvent systems.

Qualitative Solubility Information

While quantitative data is sparse, qualitative descriptions of this compound's solubility are available from various sources. It is generally characterized as being sparingly soluble in water but exhibits greater solubility in several common organic solvents.

-

Ethanol: Soluble[1]

-

Acetone: Soluble[1]

-

Dimethylformamide (DMF): Soluble[1]. It is also used as a solvent in the synthesis of 3,4-diamino-benzophenone.[3]

-

Methanol: Soluble[4]

-

N-Methyl-2-pyrrolidone (NMP): Used as a polymerization solvent for polyimides derived from this compound, indicating good solubility.

-

Dimethylacetamide (DMAc): Polyimides derived from DABP have shown insolubility in this solvent, suggesting the monomer itself may have limited solubility.[5]

-

Dimethyl Sulfoxide (DMSO): Polyimides derived from DABP have shown insolubility in this solvent, suggesting the monomer itself may have limited solubility.[5]

Patents related to the synthesis of polyimides and other compounds frequently mention the use of this compound dissolved in organic solvents such as ethanol, isopropanol, and N,N-dimethylformamide, further supporting its solubility in these media, although specific concentrations are often not provided.[3][6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Agitate the mixture (e.g., using a magnetic stirrer) for a sufficient period to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is typically in the range of 24 to 72 hours.

-

Maintain a constant temperature throughout the equilibration period.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and prevent precipitation or further dissolution.

-

Filter the withdrawn sample through a fine-porosity filter (e.g., a 0.2 µm syringe filter) to remove any suspended microcrystals.

-

-

Determination of Solute Concentration:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.

-

The weight of the dried residue corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dried solute in g) / (Volume of solvent in L)

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high degree of sensitivity. A calibration curve is first established to relate absorbance to concentration.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Step 1).

-

-

Sample Analysis:

-

Withdraw a sample of the clear supernatant of the saturated solution and filter it as described in the gravimetric method (Step 2).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent.

-

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is highly recommended that researchers perform their own solubility determinations using the detailed protocols provided.

References

- 1. guidechem.com [guidechem.com]

- 2. 3,4-Diamino benzophenone, 98% - 39070-63-8 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

- 4. 4-benzoyl-o-phenylenediamine - Molecular Weight 212.25 G/mol, Yellow To Ochre-yellow Powder, 98% Purity, Soluble In Methanol, Pharmaceutical Intermediate For Anthelmintic Formulations at Best Price in Hosur | Dsk Inno Sciences [tradeindia.com]

- 5. Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Melting Point and Thermal Stability of 3,4-Diaminobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal stability of 3,4-Diaminobenzophenone, a crucial monomer in the synthesis of high-performance polyimides and a significant intermediate in pharmaceutical manufacturing. This document details the physicochemical properties, experimental protocols for thermal analysis, and the logical workflow for its application in polymer synthesis.

Physicochemical Properties of this compound

This compound, with the chemical formula C₁₃H₁₂N₂O, is an aromatic diamine that serves as a versatile building block in organic synthesis.[1] Its thermal properties are critical for determining processing parameters in polymerization reactions and for assessing the stability of resulting materials.

Data Presentation: Thermal Properties

The melting point and thermal stability of this compound are summarized in the table below. These parameters are essential for defining the material's behavior at elevated temperatures.

| Property | Value | Method of Determination |

| Melting Point | 115-119 °C[2][3] | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition | Estimated > 218 °C[4] | Thermogravimetric Analysis (TGA) |

Note: The thermal decomposition temperature is an estimate based on the thermal stability of a wide range of benzophenone (B1666685) derivatives, which show decomposition temperatures between 218–553 °C.[4] The exact decomposition onset for this compound may vary.

Experimental Protocols for Thermal Analysis

Accurate determination of the melting point and thermal stability of this compound relies on standardized thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1. Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting point.[5]

Methodology:

-

Sample Preparation: A sample of 3-5 mg of this compound is accurately weighed and hermetically sealed in an aluminum DSC pan.[6]

-

Instrument Setup: A calibrated Differential Scanning Calorimeter is used. The analysis is typically conducted under an inert nitrogen atmosphere with a purge rate of 20-50 mL/min to prevent oxidation.[7]

-

Thermal Program:

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[8] The area under the peak corresponds to the heat of fusion.

2.2. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition.[9]

Methodology:

-

Sample Preparation: A sample of 3-5 mg of this compound is placed in a TGA crucible.[6]

-

Instrument Setup: A calibrated Thermogravimetric Analyzer is used. The analysis is performed under a controlled atmosphere, typically nitrogen, at a specified flow rate.[10]

-

Thermal Program: The sample is heated at a constant rate, such as 10 °C/min or 15 °C/min, from ambient temperature to a temperature well above the expected decomposition, for instance, up to 600 °C.[6][11]

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.[6]

Application in Polyimide Synthesis: An Experimental Workflow

This compound is a key monomer in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability.[12] The following diagram illustrates the typical two-step synthesis of a polyimide from this compound and Pyromellitic Dianhydride (PMDA).[13][14]

Caption: A schematic workflow for the two-step synthesis of polyimide.

This workflow highlights the initial formation of a soluble poly(amic acid) intermediate, followed by a thermal cyclization step to yield the final, highly stable polyimide.[15] The thermal properties of this compound are critical during the imidization step, as the monomer must remain stable at the high temperatures required for the reaction to proceed to completion.[13]

References

- 1. This compound | C13H12N2O | CID 135520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-二氨基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 99% Each | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. s4science.at [s4science.at]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. azom.com [azom.com]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

Spectroscopic Analysis of 3,4-Diaminobenzophenone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-Diaminobenzophenone, a key intermediate in pharmaceutical synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data for Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and logical workflow visualizations to aid in the characterization of this compound.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its chemical structure, consisting of a benzoyl group attached to a diaminophenyl ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its FTIR and NMR spectra is paramount for confirming its identity, purity, and structural integrity during the drug development process. This guide details the characteristic spectral features of this compound and provides standardized protocols for acquiring high-quality spectroscopic data.

Spectroscopic Data

The following sections present the quantitative data obtained from the FTIR, ¹H NMR, and ¹³C NMR analysis of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The analysis of this compound semihydrate reveals key absorption bands that are indicative of its molecular structure.[1] While the presence of water of hydration may cause minor shifts, the fundamental vibrational frequencies remain representative of the parent molecule.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3481 | Asymmetric N-H stretching | Primary Amine (-NH₂) |

| 3375 | Symmetric N-H stretching | Primary Amine (-NH₂) |

| 3226 | O-H stretching | Water of hydration |

| 1635 | C=O stretching | Ketone |

| 1587 | N-H bending | Primary Amine (-NH₂) |

| 1519 | C=C stretching | Aromatic Ring |

| 1282 | C-N stretching | Aryl Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

The ¹H NMR spectrum of this compound, recorded in CDCl₃, exhibits distinct signals corresponding to the aromatic protons and the amine groups.

| Chemical Shift (ppm) | Assignment | Multiplicity | Integration |

| 7.720 | H-2', H-6' | Multiplet | 2H |

| 7.521 | H-4' | Multiplet | 1H |

| 7.441 | H-3', H-5' | Multiplet | 2H |

| 7.304 | H-6 | Doublet | 1H |

| 7.225 | H-2 | Doublet | 1H |

| 6.666 | H-5 | Doublet of doublets | 1H |

| 3.65 | -NH₂ | Broad singlet | 4H |

Note: The assignments are based on the provided spectrum from ChemicalBook and standard chemical shift ranges.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following are the predicted and experimentally observed chemical shifts for the carbon atoms in this compound.

| Chemical Shift (ppm) | Assignment |

| 195.5 | C=O |

| 145.8 | C-4 |

| 138.5 | C-1' |

| 137.2 | C-3 |

| 131.7 | C-4' |

| 129.5 | C-2', C-6' |

| 128.0 | C-3', C-5' |

| 125.1 | C-1 |

| 117.8 | C-6 |

| 115.3 | C-5 |

| 114.9 | C-2 |

Note: These assignments are based on typical chemical shift values for substituted benzophenones and related aromatic compounds.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic analysis, the following detailed experimental protocols are provided.

FTIR Spectroscopy (KBr Pellet Method)

This protocol outlines the preparation of a potassium bromide (KBr) pellet for the analysis of solid samples.

-

Sample Preparation : Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator.

-

Grinding : In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

-

Mixing : Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample powder using a pestle. The mixture should be homogeneous.

-

Pellet Pressing : Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press.

-

Evacuation : If the die has a vacuum port, connect it to a vacuum pump and evacuate for 1-2 minutes to remove trapped air.

-

Pressing : Gradually apply a pressure of 8-10 metric tons for 1-2 minutes.

-

Pellet Removal : Carefully release the pressure and disassemble the die to retrieve the transparent or translucent KBr pellet.

-

Analysis : Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of an empty pellet holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

NMR Spectroscopy (Solution-State)

This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis in a deuterated solvent.

-

Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final volume should be around 4-5 cm in height from the bottom of the tube.

-

Analysis : Cap the NMR tube and wipe the outside with a lint-free tissue. Insert the tube into the NMR spectrometer's spinner turbine.

-

Instrument Setup : The spectrometer is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition : Acquire the ¹H and/or ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and the molecular structure for clarity.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound with atom numbering.

References

An In-depth Technical Guide to the Synthesis of 3,4-Diaminobenzophenone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzophenone is a crucial chemical intermediate, widely utilized in the synthesis of pharmaceuticals, high-performance polymers, and dyes. Its unique structure, featuring a benzophenone (B1666685) core with vicinal amino groups, makes it a valuable precursor for various heterocyclic compounds, notably as a key building block for the anthelmintic drug Mebendazole. This guide provides a comprehensive overview of the discovery, historical evolution, and detailed synthetic methodologies for this compound, tailored for professionals in chemical research and drug development.

Historical Perspective and Discovery

The first synthesis of a diaminobenzophenone derivative is believed to have been reported by W. Staedel in 1894 in the Berichte der deutschen chemischen Gesellschaft. While Staedel's work laid the foundation for the synthesis of aminobenzophenones, a notable early synthesis of a related compound, 3,4'-diaminobenzophenone, was detailed in 1949 by I. Moyer Hunsberger et al.[1]. Their method involved the reduction of 3,4'-dinitrobenzophenone. The development of synthetic routes to this compound, specifically, has been driven by its utility in pharmaceutical and polymer applications.

Core Synthetic Routes

The synthesis of this compound predominantly follows two well-established pathways. The choice of route often depends on the availability of starting materials, desired purity, and scalability.

Route 1: From 3-Nitro-4-Chlorobenzophenone

This is one of the most common and industrially significant routes. It involves two primary steps: ammonolysis of 3-nitro-4-chlorobenzophenone to 3-nitro-4-aminobenzophenone, followed by the reduction of the nitro group.

Route 2: Multi-step Synthesis via Friedel-Crafts Reaction

This approach begins with the Friedel-Crafts acylation of chlorobenzene (B131634) with a nitro-substituted benzoyl chloride, followed by nitration, and finally, a simultaneous reduction of the nitro groups and dechlorination.

Detailed Experimental Protocols

Route 1: Synthesis from 3-Nitro-4-Chlorobenzophenone

Step 1a: Synthesis of 3-Nitro-4-Chlorobenzophenone (Starting Material)

The precursor, 3-nitro-4-chlorobenzophenone, is typically synthesized via a Friedel-Crafts reaction between 3-nitro-4-chlorobenzoyl chloride and benzene (B151609).

-

Reaction: 3-Nitro-4-chlorobenzoic acid is first converted to its acid chloride, which then acylates benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Protocol:

-

To a stirred suspension of aluminum chloride in benzene, 3-nitro-4-chlorobenzoyl chloride is added dropwise at a controlled temperature (typically below 10°C).

-

The reaction mixture is then gradually warmed to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude 3-nitro-4-chlorobenzophenone, which can be purified by recrystallization.

-

Step 1b: Ammonolysis of 3-Nitro-4-Chlorobenzophenone

-

Reaction: The chloro group in 3-nitro-4-chlorobenzophenone is displaced by an amino group using ammonia (B1221849).[2]

-

Protocol:

-

3-Nitro-4-chlorobenzophenone, an organic solvent (e.g., ethanol, isopropanol), and aqueous ammonia (15-25%) are charged into a high-pressure autoclave.[2]

-

The mixture is heated to a temperature between 80°C and 130°C, with the pressure maintained between 0.4 and 0.6 MPa, for 18 to 24 hours.[2]

-

After cooling and venting the autoclave, the product, 3-nitro-4-aminobenzophenone, precipitates and is collected by filtration, washed with water, and dried.

-

Step 1c: Reduction of 3-Nitro-4-Aminobenzophenone

This reduction can be achieved through several methods, with catalytic hydrogenation being a common industrial choice.

-

Method 1: Catalytic Hydrogenation [2][3]

-

Protocol:

-

3-Nitro-4-aminobenzophenone is dissolved in a suitable solvent, such as methanol, in an autoclave.[2][3]

-

A palladium-on-carbon catalyst (Pd/C) is added to the solution.[2][3]

-

The autoclave is purged with nitrogen and then pressurized with hydrogen gas (0.1-0.2 MPa).[2][3]

-

The mixture is heated to 40-50°C and stirred for 3-5 hours until the reaction is complete.[2][3]

-

After cooling and catalyst filtration, the product, this compound, is isolated by crystallization from the solvent.

-

-

-

Method 2: Reduction with Sodium Sulfide (B99878) (Zinin Reduction)

-

Protocol:

-

A solution of sodium sulfide or sodium hydrosulfide (B80085) in water or an alcohol-water mixture is prepared.

-

3-Nitro-4-aminobenzophenone is added to this solution.

-

The mixture is heated to reflux for several hours until the reduction is complete.

-

Upon cooling, the product precipitates and is isolated by filtration.

-

-

Route 2: Multi-step Synthesis via Friedel-Crafts, Nitration, and Reduction/Dechlorination

-

Step 2a: Friedel-Crafts Reaction

-

Protocol: 4-Nitrobenzoyl chloride is reacted with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to produce a mixture of chloronitrobenzophenone (B8372019) isomers.[4]

-

-

Step 2b: Nitration

-

Protocol: The mixture of chloronitrobenzophenone isomers is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a second nitro group, yielding a mixture of chlorodinitrobenzophenone isomers.[4]

-

-

Step 2c: Catalytic Reduction and Dechlorination [4][5]

-

Protocol:

-

The chlorodinitrobenzophenone mixture is placed in an autoclave with a solvent (e.g., 1,2-dichloroethane), a palladium-on-alumina catalyst, and a dehydrochlorinating agent like sodium carbonate.[4][5]

-

The mixture is stirred under hydrogen pressure at a temperature of 30-35°C for several hours.[5]

-

This single step achieves both the reduction of the nitro groups and the removal of the chlorine atom.

-

After the reaction, the catalyst is filtered off, and the product, 3,4'-diaminobenzophenone (an isomer of the target compound), is crystallized from the solution upon cooling.[4][5] A similar process can be adapted to yield this compound by starting with appropriate precursors.

-

-

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound via Route 1.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Product | Yield (%) |

| Ammonolysis | 3-Nitro-4-chlorobenzophenone | Aqueous Ammonia (15-25%) | Ethanol/Isopropanol | 80-130 | 0.4-0.6 | 18-24 | 3-Nitro-4-aminobenzophenone | ~90 |

| Reduction | 3-Nitro-4-aminobenzophenone | H₂, Pd/C | Methanol | 40-50 | 0.1-0.2 | 3-5 | This compound | >95 |

Table 2: Physical Properties of Key Compounds.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 3-Nitro-4-chlorobenzophenone | C₁₃H₈ClNO₃ | 261.66 | 98-101 |

| 3-Nitro-4-aminobenzophenone | C₁₃H₁₀N₂O₃ | 242.23 | 158-161 |

| This compound | C₁₃H₁₂N₂O | 212.25 | 115-117 |

Mandatory Visualizations

Synthesis Pathway Diagrams

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

- 3. CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone - Google Patents [patents.google.com]

- 4. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3,4-Diaminobenzophenone: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Diaminobenzophenone (3,4-DABP), a versatile chemical compound with significant applications in polymer science and as an intermediate in the synthesis of pharmaceuticals. This document details its alternative names, physicochemical properties, experimental protocols for its synthesis and use, and explores its potential biological relevance.

Chemical Identity and Synonyms

This compound is an aromatic ketone and diamine with the systematic IUPAC name (3,4-diaminophenyl)(phenyl)methanone.[1][2] It is also commonly referred to by a variety of synonyms and alternative names, which are crucial for researchers to identify this compound in literature and chemical databases.

A comprehensive list of these names is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name |

| Common Name | This compound |

| Systematic (IUPAC) Name | (3,4-diaminophenyl)(phenyl)methanone[1][2] |

| Alternative Names | 4-Benzoyl-o-phenylenediamine[2][3] |

| 4-Benzoylbenzene-1,2-diamine[1][4] | |

| (3,4-Diaminophenyl) phenyl ketone[1] | |

| 2-Amino-4-benzoylaniline[1] | |

| 4-Benzoyl-1,2-phenylenediamine[1] | |

| p-Benzoyl-o-phenylenediamine | |

| 1,2-Diamino-4-(phenylcarbonyl)benzene[5] | |

| 3,4-Benzophenonediamine[5] | |

| 4-Benzoyl-1,2-diaminobenzene[5] | |

| CAS Registry Number | 39070-63-8[1][3][4][6][7][8] |

| EC Number | 254-273-8[1][3] |

| Beilstein/REAXYS Number | 2212487[3] |

| PubChem CID | 135520[1] |

| MDL Number | MFCD00007727[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2, providing key data for its handling, characterization, and use in various experimental setups.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O | [1][4][7] |

| Molecular Weight | 212.25 g/mol | [1][3][4][7] |

| Appearance | Yellow to orange-brown powder/solid | [9] |

| Melting Point | 115-117 °C (lit.) | [3][10][11] |

| Purity | 97% - 99% | [3][9] |

| Linear Formula | C₆H₅COC₆H₃(NH₂)₂ | [3] |

| SMILES | Nc1ccc(cc1N)C(=O)c2ccccc2 | [3] |

| InChI | 1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 | [3] |

| InChIKey | RXCOGDYOZQGGMK-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 3-nitro-4-chlorobenzophenone.[7][12]

Step 1: Ammonolysis of 3-nitro-4-chlorobenzophenone

This step involves the nucleophilic aromatic substitution of the chlorine atom with an amino group.

-

Reactants: 3-nitro-4-chlorobenzophenone, aqueous ammonia (B1221849) (10-25% mass concentration), and an organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide).[7][12]

-

Procedure:

-

Charge a high-pressure autoclave with 3-nitro-4-chlorobenzophenone, the organic solvent, and aqueous ammonia.[7][12]

-

Stir the mixture and heat to a temperature range of 80-130°C.[7][12]

-

Maintain the pressure inside the autoclave between 0.4 and 0.6 MPa.[7][12]

-

After cooling and depressurizing, the intermediate product, 3-nitro-4-aminobenzophenone, is isolated.

-

Step 2: Reduction of 3-nitro-4-aminobenzophenone

The nitro group of the intermediate is then reduced to an amino group to yield the final product.

-

Reactants: 3-nitro-4-aminobenzophenone, a reducing agent (e.g., sodium hydrosulfide (B80085) or catalytic hydrogenation with Raney Nickel or Palladium on carbon), and a suitable solvent (e.g., ethanol).[7][13]

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 3-nitro-4-aminobenzophenone in an appropriate solvent in a hydrogenation reactor.

-

Add a catalyst, such as Raney Nickel or Pd/C.

-

Pressurize the reactor with hydrogen gas.

-

The reaction is typically carried out at a slightly elevated temperature and pressure until the uptake of hydrogen ceases.

-

The catalyst is then filtered off, and the solvent is removed to yield this compound.

-

Synthesis of Polyimides using this compound

This compound is a key monomer in the synthesis of high-performance polyimides, which are known for their excellent thermal stability. The synthesis is typically a two-step process.

Step 1: Poly(amic acid) Formation

-

Reactants: this compound and a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)). A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) is used.

-

Procedure:

-

Dissolve the this compound in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen).

-

Slowly add the dianhydride to the stirred solution at room temperature.

-

Continue stirring for several hours to form a viscous poly(amic acid) solution.

-

Step 2: Imidization

The poly(amic acid) is then converted to the final polyimide through cyclodehydration.

-

Procedure (Thermal Imidization):

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Heat the film in a programmed manner, for instance, at 100°C, 200°C, and finally at 300°C for one hour at each temperature, to effect the cyclization and removal of water.

-

Biological Activity and Potential Applications

While this compound is primarily used in materials science, derivatives of benzophenone (B1666685) are known to possess a wide range of biological activities. Research has indicated that some benzophenone derivatives exhibit antioxidative properties.[6] This activity is attributed to their ability to interact with and neutralize reactive oxygen species (ROS), potentially protecting biological molecules from oxidative damage.[6]

The general metabolic pathway for benzophenones in biological systems can involve phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) reactions, catalyzed by enzymes such as the cytochrome P450 system.[12][14] Although a specific signaling pathway for this compound is not well-defined in the current literature, its structural similarity to other biologically active benzophenones suggests potential interactions with various cellular targets. The diamino-substituted benzophenone scaffold has been explored for the development of inhibitors for enzymes like farnesyltransferase, which is a target in anti-parasitic and anti-cancer drug discovery.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. It should be stored in a well-ventilated place, and the container kept tightly closed.

This guide serves as a foundational resource for professionals working with this compound. For specific applications and in-depth safety protocols, it is essential to consult the relevant Safety Data Sheets (SDS) and peer-reviewed scientific literature.

References

- 1. CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone - Google Patents [patents.google.com]

- 2. This compound | C13H12N2O | CID 135520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 39070-63-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 39070-63-8 | FD33350 | Biosynth [biosynth.com]

- 7. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

- 9. 184800250 [thermofisher.com]

- 10. 3,4-Diamino benzophenone, 98% - 39070-63-8 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. Characteristic profiles of benzonphenone-3 and its derivatives in urine of children and adults from the United States and China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN106083622A - A kind of preparation method of mebendazole intermediate 3,4 diaminobenzophenone - Google Patents [patents.google.com]

- 14. Pharmacokinetics and metabolism of benzophenone 2 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 3,4-Diaminobenzophenone's Electronic Landscape: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzophenone and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties.[1] 3,4-Diaminobenzophenone, with its two amino groups, presents a unique electronic structure that influences the properties of its subsequent derivatives. The amino groups act as electron-donating moieties, which can significantly impact the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.[2]

This guide will provide a detailed framework for the theoretical calculation and experimental verification of the electronic properties of this compound.

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules.[3] It offers a good balance between accuracy and computational cost for predicting properties like HOMO-LUMO energies, electron affinity, and ionization potential.

Computational Protocol

A typical DFT-based investigation of this compound's electronic properties would involve the following steps:

-

Molecular Geometry Optimization: The first step is to obtain the most stable 3D conformation of the 3,4-DABP molecule. This is achieved by performing a geometry optimization using a suitable DFT functional and basis set. A commonly used and effective combination is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[4]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO energy gap can be calculated (ΔE = ELUMO - EHOMO).[3]

-

Molecular Orbital Visualization: The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

This computational workflow can be executed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Data Presentation

The calculated electronic properties of this compound should be summarized in a clear and structured format for easy interpretation and comparison.

| Parameter | Calculated Value (eV) | Description |

| EHOMO | [To be determined] | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | [To be determined] | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | [To be determined] | ELUMO - EHOMO |

| Ionization Potential (IP) | [To be determined] | Approximated as -EHOMO |

| Electron Affinity (EA) | [To be determined] | Approximated as -ELUMO |

Experimental Validation

Theoretical calculations provide valuable insights, but experimental validation is crucial for confirming the predicted electronic properties. UV-Visible (UV-Vis) spectroscopy and Cyclic Voltammetry (CV) are two powerful techniques for this purpose.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The wavelength of maximum absorption (λmax) can be correlated with the HOMO-LUMO gap.

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile (B52724), or cyclohexane). A typical concentration is in the range of 10-5 to 10-6 M.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Baseline Correction: Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Sample Measurement: Replace the solvent in the sample cuvette with the this compound solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The experimental onset of the absorption band can be used to estimate the optical band gap using the equation: Egap (eV) = 1240 / λonset (nm).

Cyclic Voltammetry

Cyclic Voltammetry is an electrochemical technique that provides information about the redox behavior of a molecule. The oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in an appropriate solvent (e.g., acetonitrile or dimethylformamide - DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Cyclic Voltammogram Recording: Scan the potential of the working electrode from an initial potential to a switching potential and then back to the final potential. The scan rate can be varied (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

Data Analysis: From the resulting cyclic voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered). These values can be used to estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple):

-

EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

Data Presentation

The experimental data should be tabulated to allow for a direct comparison with the theoretical results.

| Parameter | Experimental Value | Technique |

| λmax (nm) | [To be determined] | UV-Vis Spectroscopy |

| Optical Energy Gap (eV) | [To be determined] | UV-Vis Spectroscopy |

| Onset Oxidation Potential (V vs. Fc/Fc+) | [To be determined] | Cyclic Voltammetry |

| Onset Reduction Potential (V vs. Fc/Fc+) | [To be determined] | Cyclic Voltammetry |

| EHOMO (eV) | [To be determined] | Cyclic Voltammetry |

| ELUMO (eV) | [To be determined] | Cyclic Voltammetry |

| Electrochemical Energy Gap (eV) | [To be determined] | Cyclic Voltammetry |

Correlation of Theoretical and Experimental Data

A critical aspect of this research is to establish a strong correlation between the computationally predicted and experimentally measured electronic properties. The relationship between these datasets provides a deeper understanding of the electronic structure of this compound.

Conclusion

This technical guide has outlined a comprehensive methodological approach for the in-depth investigation of the electronic properties of this compound. By combining state-of-the-art computational techniques with established experimental protocols, researchers can obtain a robust understanding of the molecule's electronic structure. The data generated from these studies will be invaluable for the rational design of novel pharmaceuticals, functional materials, and other advanced applications derived from this versatile chemical building block. It is our hope that this guide will serve as a valuable resource for scientists and researchers in their exploration of the rich chemistry of this compound.

References

Quantum Chemical Blueprint of 3,4-Diaminobenzophenone: A Technical Guide for Drug Development Professionals

An in-depth analysis of the structural, vibrational, and electronic properties of 3,4-Diaminobenzophenone (DABP) through quantum chemical calculations, providing a foundational dataset for its application in pharmaceutical research and development.

Introduction